

In-Vitro Pharmacology of JNJ-16241199 (Quisinostat): A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-16241199	
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Introduction

JNJ-16241199, also known as Quisinostat, is a second-generation, orally active, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines, positioning it as a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the in-vitro studies of **JNJ-16241199**, focusing on its inhibitory activity, effects on cellular mechanisms, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory activity of **JNJ-16241199** has been characterized against various HDAC isoforms and in numerous cancer cell lines. The following tables summarize the key quantitative data from in-vitro studies.

Table 1: In-vitro Inhibitory Activity of JNJ-16241199 against HDAC Isoforms



HDAC Isoform	IC50 (nM)
HDAC1	0.11
HDAC2	0.33
HDAC4	0.64
HDAC8	23
HDAC10	0.46
HDAC11	0.37

Data sourced from Selleck Chemicals and MedChemExpress.[2][3]

Table 2: In-vitro Cytotoxic Activity of JNJ-16241199 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
Median	Various	2.2
MOLT-4	Acute Lymphoblastic Leukemia	<1
CHLA-9	Neuroblastoma	<1
CHLA-258	Neuroblastoma	<1
NB-EBc1	Neuroblastoma	19
HCT-116	Colorectal Carcinoma	-
A2780	Ovarian Carcinoma	-
HCCLM3	Hepatocellular Carcinoma	-
SMMC-7721	Hepatocellular Carcinoma	-

The median IC50 is based on the Pediatric Preclinical Testing Program (PPTP) in vitro panel.[4] [5] Specific IC50 values for HCT-116, A2780, HCCLM3, and SMMC-7721 were not explicitly provided in the search results, but potent activity was noted.

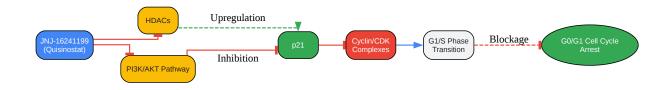


Key Signaling Pathways Modulated by JNJ-16241199

JNJ-16241199 exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest via the PI3K/AKT/p21 Pathway

Quisinostat induces G0/G1 cell cycle arrest by influencing the PI3K/AKT/p21 signaling cascade.[6][7] Inhibition of HDACs leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes required for G1/S phase transition. The downregulation of the PI3K/AKT pathway by Quisinostat further contributes to the induction of p21.[6]



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Quisinostat-induced G0/G1 cell cycle arrest pathway.

Apoptosis Induction via the JNK/c-jun/caspase-3 Pathway

Quisinostat also triggers apoptosis through the activation of the JNK/c-jun signaling pathway.[6] [7] This leads to the activation of the caspase cascade, culminating in the cleavage of caspase-3 and the execution of apoptosis.



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Quisinostat-induced apoptosis pathway.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

HDAC Enzyme Inhibition Assay (HDAC-Glo™ I/II Assay)

This protocol is adapted from the Promega HDAC-Glo™ I/II Assay technical manual.[3][4][6]

Objective: To determine the in-vitro inhibitory activity of **JNJ-16241199** against specific HDAC isoforms.

Materials:

- Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
- HDAC-Glo™ I/II Substrate
- HDAC-Glo™ I/II Buffer
- · Developer Reagent
- JNJ-16241199 (Quisinostat)
- White-walled multi-well plates (96- or 384-well)
- Luminometer

Procedure:

- Compound Dilution: Prepare a serial dilution of JNJ-16241199 in HDAC-Glo™ I/II Buffer.
 Include a no-inhibitor control (buffer only).
- Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in HDAC-Glo™ I/II Buffer.
- Assay Reaction:
 - Add the diluted **JNJ-16241199** or control to the wells of the assay plate.

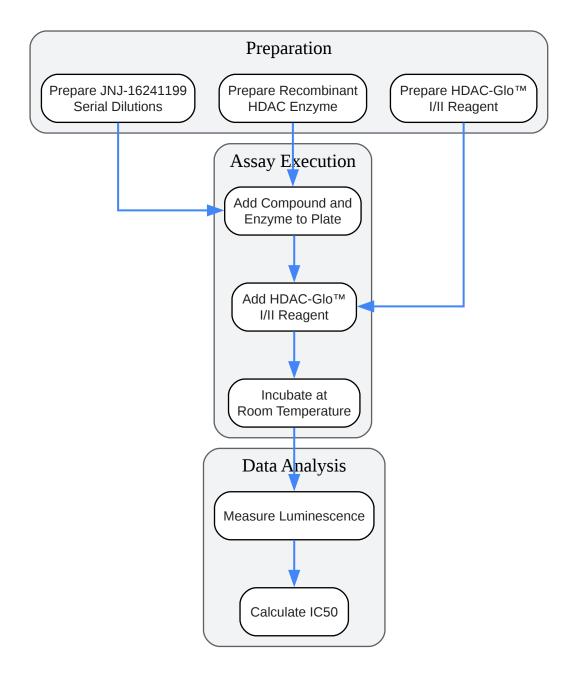
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- Add the diluted HDAC enzyme to the wells.
- Include a no-enzyme control (buffer only).
- Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent by mixing the HDAC-Glo™ I/II
 Substrate and Developer Reagent in HDAC-Glo™ I/II Buffer according to the manufacturer's
 instructions.
- Signal Development: Add the HDAC-Glo™ I/II Reagent to each well.
- Incubation: Incubate the plate at room temperature for 15-45 minutes.
- Luminescence Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Calculate the percent inhibition for each concentration of JNJ-16241199 and determine the IC50 value by fitting the data to a dose-response curve.





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HDAC Enzyme Inhibition Assay Workflow.

Cell Viability Assay (CCK-8 or MTT)

This protocol is a generalized procedure based on common cell viability assays.[8][9]

Objective: To determine the cytotoxic effect of JNJ-16241199 on cancer cell lines.



Materials:

- Cancer cell lines (e.g., HCT-116, A2780)
- Complete cell culture medium
- JNJ-16241199 (Quisinostat)
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **JNJ-16241199** for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
- · Reagent Addition:
 - For CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.
 - For MTT assay, add the MTT reagent and incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for cell cycle analysis using propidium iodide (PI) staining.[10][11]



Objective: To analyze the effect of JNJ-16241199 on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell lines
- Complete cell culture medium
- JNJ-16241199 (Quisinostat)
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Cell Treatment: Treat the cells with JNJ-16241199 for the desired time.
- Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis by Western Blot

This protocol describes the detection of apoptosis-related proteins by Western blotting.[8][12]



Objective: To assess the induction of apoptosis by **JNJ-16241199** through the analysis of key apoptotic protein expression.

Materials:

- Cancer cell lines
- JNJ-16241199 (Quisinostat)
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-cleaved-caspase-3, anti-PARP, anti-Bcl-2)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with JNJ-16241199, then lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Analyze the changes in the expression levels of apoptotic proteins in treated versus untreated cells.

Conclusion

The in-vitro data for **JNJ-16241199** (Quisinostat) demonstrate its potent and broad-spectrum activity as an HDAC inhibitor. Its ability to induce cell cycle arrest and apoptosis through the modulation of the PI3K/AKT/p21 and JNK/c-jun/caspase-3 pathways, respectively, provides a strong rationale for its continued investigation as a cancer therapeutic. The experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms and potential applications of this promising compound.

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